Akuammidine

Opioid Receptor Pharmacology Radioligand Binding Assay Analgesic Drug Discovery

Akuammidine is a validated μ-opioid receptor (μOR) agonist (Ki 0.6 μM) offering an indole alkaloid scaffold distinct from morphinan chemotypes. Critically, it is NOT interchangeable with closely related akuamma alkaloids: akuammine acts as a μOR antagonist, and akuammicine targets κOR. This functional specificity makes akuammidine an essential control for SAR studies, opioid receptor profiling, and anti-inflammatory research (suppresses IL-6). Ensure compound-specific validation—order high-purity akuammidine for reliable, reproducible results.

Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
CAS No. 639-36-1
Cat. No. B1680586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkuammidine
CAS639-36-1
SynonymsRhazin
Molecular FormulaC21H24N2O3
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
InChIInChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1
InChIKeyRCEFXZXHYFOPIE-GJZACXSBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Akuammidine (CAS 639-36-1): An Indole Alkaloid with Distinct Mu-Opioid Receptor Preference for Targeted Analgesic and Anti-Inflammatory Research


Akuammidine (CAS 639-36-1) is a monoterpenoid indole alkaloid isolated from the seeds of the West African tree Picralima nitida, a species with a long history of traditional medicinal use for pain and fever [1]. As a member of the akuamma alkaloid family, which includes structurally related compounds such as akuammine, akuammicine, akuammigine, and pseudoakuammigine, akuammidine exhibits a unique pharmacological profile characterized by a preference for mu-opioid receptor (μOR) binding and functional μOR agonist activity [2]. This distinct receptor interaction profile differentiates akuammidine from its close structural analogs and establishes it as a critical tool compound for investigating opioid receptor pharmacology and developing novel analgesic scaffolds.

Why Akuammidine (CAS 639-36-1) Cannot Be Substituted with Other Akuamma Alkaloids in Opioid Receptor Studies


Despite their common botanical origin and structural similarities, the akuamma alkaloids exhibit profoundly divergent pharmacological behaviors at opioid receptors, rendering them non-interchangeable as research tools. While akuammidine functions as a μ-opioid receptor (μOR) agonist [1], its close analog akuammine acts as a μOR antagonist (pKB 5.7 against DAMGO) [1]. Similarly, akuammicine displays high selectivity for kappa-opioid receptors (κOR, Ki 0.2 μM) and acts as a κOR full agonist, a profile distinct from akuammidine's μOR preference (Ki 0.6 μM at μOR) [1]. Akuammigine and pseudoakuammigine show little to no efficacy in opioid bioassays [1]. Furthermore, in vivo analgesic studies reveal that akuammine and pseudoakuammigine demonstrate limited efficacy in thermal nociception assays, highlighting that even compounds with similar in vitro μOR binding do not guarantee equivalent in vivo outcomes [2]. These stark functional divergences underscore the necessity of compound-specific validation and procurement.

Quantitative Differentiation Evidence for Akuammidine (CAS 639-36-1) Against Structural Analogs


Opioid Receptor Binding Affinity and Selectivity Profile: Akuammidine vs. Akuammine, Akuammicine, and Akuammigine

In a direct comparative radioligand binding study, akuammidine demonstrated a clear preference for the μ-opioid receptor (μOR) with a Ki of 0.6 μM, compared to δ-opioid (δOR) and κ-opioid (κOR) receptors with Ki values of 2.4 μM and 8.6 μM, respectively [1]. This profile contrasts sharply with that of akuammicine, which exhibited the highest affinity for κOR (Ki 0.2 μM), and akuammigine, which showed little to no binding affinity for opioid receptors [1]. Akuammine displayed a comparable μOR affinity (Ki 0.5 μM) but was functionally an antagonist, unlike akuammidine's agonist profile [1]. This direct head-to-head comparison confirms that akuammidine is the preferred μOR-targeting agonist scaffold among the akuamma alkaloids.

Opioid Receptor Pharmacology Radioligand Binding Assay Analgesic Drug Discovery

Functional μ-Opioid Receptor Agonism: Confirmation of Akuammidine's Unique Pharmacodynamic Identity

In isolated tissue bioassays, akuammidine's agonist actions in the mouse-isolated vas deferens were antagonized by both the non-selective opioid antagonist naloxone and the μ-opioid receptor selective antagonist CTOP, confirming a functional action at μ-opioid receptors [1]. In stark contrast, akuammine—despite having a similar μOR binding affinity (Ki 0.5 μM)—behaved as a μOR antagonist with a pKB of 5.7 against the selective μOR agonist DAMGO [1]. This functional divergence within the same in vitro system unequivocally demonstrates that akuammidine and akuammine are not interchangeable pharmacologically.

Functional Assay Mouse Vas Deferens Opioid Antagonist Reversal

Anti-Inflammatory Activity: Akuammidine's In Vitro Suppression of IL-6 Expression

Akuammidine treatment has been shown to decrease the expression of the pro-inflammatory cytokine interleukin-6 (IL-6) in vitro [1]. While the specific quantitative data are not detailed in the source abstract, this activity is reported as a property of akuammidine and is not a broadly shared characteristic across all akuamma alkaloids. Akuammine, for example, is primarily noted for its antimalarial activity [2], and akuammicine is studied for its κOR agonist properties [3]. This differential bioactivity profile suggests that akuammidine may be the compound of choice for research intersecting opioid pharmacology and inflammatory pathways.

Inflammation Cytokine Assay IL-6 Inhibition

Optimal Research and Procurement Use Cases for Akuammidine (CAS 639-36-1) Based on Quantitative Evidence


Investigating μ-Opioid Receptor Agonist Scaffolds for Analgesic Development

Akuammidine's validated μOR agonist profile (Ki 0.6 μM, functional agonism confirmed in tissue assays) makes it an essential reference compound for medicinal chemistry campaigns aimed at developing novel, non-morphinan μOR agonists. Its distinct indole alkaloid scaffold offers an alternative to traditional opioid chemotypes, potentially enabling the discovery of analgesics with differentiated safety profiles [1].

Comparative Opioid Receptor Pharmacology Studies

Given the stark functional divergence among akuamma alkaloids (agonist vs. antagonist at μOR), akuammidine serves as a critical control in studies designed to elucidate structure-activity relationships (SAR) governing opioid receptor activation. Its use alongside akuammine (antagonist) and akuammicine (κOR agonist) allows for precise dissection of receptor-subtype-specific signaling pathways [1].

Exploring the Intersection of Opioid and Inflammatory Signaling Pathways

For researchers investigating the complex interplay between opioid receptor activation and inflammatory processes, akuammidine's reported ability to suppress IL-6 expression in vitro, coupled with its μOR agonist activity, positions it as a unique dual-probe compound. This application is particularly relevant for pain states where inflammation is a significant component [2].

Reference Standard for Isolation and Characterization of Picralima nitida Alkaloids

Due to its established spectroscopic data and defined pharmacological signature, akuammidine is an indispensable reference standard for phytochemical investigations of Picralima nitida or other akuamma-containing botanicals. It enables accurate identification and quantification of this specific alkaloid within complex plant extracts [1].

Technical Documentation Hub

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